METHYL 2-PHENYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}ACETATE
Overview
Description
Methyl phenyl{[(quinolin-2-ylthio)acetyl]amino}acetate is a complex organic compound that features a quinoline moiety, a thioether linkage, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-PHENYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}ACETATE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions to form quinoline . The thioether linkage is introduced via nucleophilic substitution reactions, where a thiol reacts with a halogenated precursor . The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl{[(quinolin-2-ylthio)acetyl]amino}acetate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Methyl phenyl{[(quinolin-2-ylthio)acetyl]amino}acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 2-PHENYL-2-{[2-(2-QUINOLYLSULFANYL)ACETYL]AMINO}ACETATE in biological systems involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes . The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine, which also feature the quinoline moiety, are well-known for their antimalarial properties.
Thioether-containing compounds: Compounds such as methionine, an essential amino acid, contain a thioether linkage and play crucial roles in biological systems.
Uniqueness
Methyl phenyl{[(quinolin-2-ylthio)acetyl]amino}acetate is unique due to its combination of a quinoline moiety, a thioether linkage, and an ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-phenyl-2-[(2-quinolin-2-ylsulfanylacetyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-20(24)19(15-8-3-2-4-9-15)22-17(23)13-26-18-12-11-14-7-5-6-10-16(14)21-18/h2-12,19H,13H2,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYWDYPXBVHDOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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